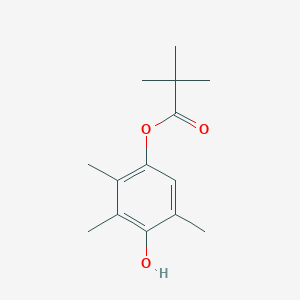
1-Pivaloyl-2,3,5-三甲基氢醌
描述
1-Pivaloyl-2,3,5-trimethylhydroquinone is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is known for its role as an intermediate in the synthesis of vitamin E, a vital nutrient with significant biological functions. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学研究应用
1-Pivaloyl-2,3,5-trimethylhydroquinone has several scientific research applications. It is primarily used as an intermediate in the synthesis of vitamin E, which is known for its antioxidant properties. Vitamin E plays a crucial role in protecting lipid membranes from oxidative damage, making it essential for maintaining cellular health. Additionally, 1-Pivaloyl-2,3,5-trimethylhydroquinone is used in proteomics research and other biochemical studies .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
准备方法
1-Pivaloyl-2,3,5-trimethylhydroquinone can be synthesized from trimethylhydroquinone and pivaloyl chloride . The reaction typically involves the esterification of trimethylhydroquinone with pivaloyl chloride under controlled conditions. The reaction conditions include the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol . The product is then purified and stored at -20°C to maintain its stability .
化学反应分析
1-Pivaloyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Pivaloyl-2,3,5-trimethylhydroquinone can lead to the formation of quinones, while reduction can yield hydroquinones .
作用机制
The mechanism of action of 1-Pivaloyl-2,3,5-trimethylhydroquinone is closely related to its role in the synthesis of vitamin E. Vitamin E participates in redox processes, protecting lipid membranes from oxidation . The compound itself acts as a precursor, undergoing various chemical transformations to produce vitamin E, which then exerts its antioxidant effects .
相似化合物的比较
1-Pivaloyl-2,3,5-trimethylhydroquinone can be compared to other similar compounds such as 2,3,5-trimethylhydroquinone and 2,3,6-trimethylphenol. While all these compounds are intermediates in the synthesis of vitamin E, 1-Pivaloyl-2,3,5-trimethylhydroquinone is unique due to its specific pivaloyl group, which influences its reactivity and stability . Other similar compounds include 2,2-dimethylpropanoic acid 4-hydroxy-2,3,5-trimethylphenyl ester .
属性
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQDNRRAHRPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565622 | |
| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112109-69-0 | |
| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















